3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile
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Overview
Description
The compound “3-(3-oxo-3H-spiro[isobenzofuran-1,3’-piperidin]-1’-ylcarbonyl)benzonitrile” is a complex organic molecule. It contains a spiro[isobenzofuran-1,3’-piperidin] structure, which is a type of spiro compound where two rings share a single atom . The “3-oxo” prefix indicates the presence of a carbonyl group (C=O) at the 3-position of the spiro structure. The “benzonitrile” part of the name suggests the presence of a benzene ring with a nitrile group (-C≡N) attached.
Molecular Structure Analysis
Again, without specific information, I can only provide a general analysis. The spiro[isobenzofuran-1,3’-piperidin] structure would consist of a five-membered isobenzofuran ring and a six-membered piperidin ring sharing a single atom. The 3-oxo group would introduce polarity to the molecule, and the benzonitrile group would contribute to the molecule’s aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by several factors, including the electron-withdrawing nitrile group, the electron-donating oxo group, and the steric hindrance provided by the spiro configuration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar 3-oxo group and the aromatic benzonitrile group could impact the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds, including "3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile", have been synthesized and evaluated for their affinity and selectivity towards sigma receptors, which are implicated in several neurological and psychiatric disorders. These compounds demonstrate significant affinity for sigma receptors, with specific structural modifications influencing their selectivity between sigma 1 and sigma 2 binding sites. For instance, modifications to the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] play a crucial role in determining their affinity and selectivity for sigma 1 and sigma 2 receptors, with certain configurations showing subnanomolar affinity for sigma 2 receptors (Moltzen, Perregaard, & Meier, 1995).
Central Nervous System Agents
Several derivatives of spiro[isobenzofuran-1(3H),4'-piperidines] have been explored for their potential as central nervous system (CNS) agents. These investigations have led to the identification of compounds with promising diuretic and antihypertensive properties, further highlighting the therapeutic potential of these molecules in addressing conditions related to CNS and cardiovascular health (Klioze & Novick, 1978).
Neuroleptic Activity
Research on 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, closely related to the spiro[isobenzofuran-1(3H),4'-piperidines], has indicated significant neuroleptic activity. These findings suggest a potential for these compounds in the development of new treatments for psychotic disorders, with specific modifications to the piperidinyl substituent affecting their potency and efficacy (Strupczewski et al., 1985).
Future Directions
Properties
IUPAC Name |
3-(3-oxospiro[2-benzofuran-1,3'-piperidine]-1'-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-12-14-5-3-6-15(11-14)18(23)22-10-4-9-20(13-22)17-8-2-1-7-16(17)19(24)25-20/h1-3,5-8,11H,4,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBOOZNBAZPIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC=CC(=C3)C#N)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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